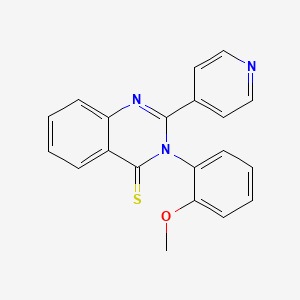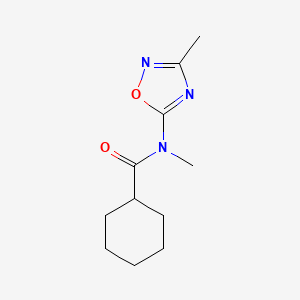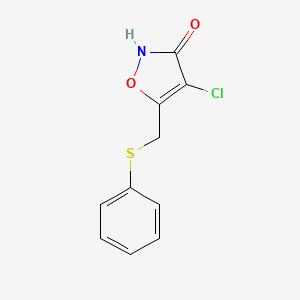
4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro group at the 4-position, a phenylthio group at the 5-position, and a carbonyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a reaction between a β-keto ester and hydroxylamine can yield the isoxazole ring.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a phenylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoxazoles, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylthio and chloro groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-5-methylisoxazol-3-ylamine: This compound has a similar isoxazole ring structure but lacks the phenylthio group.
5-phenylisoxazol-3(2H)-one: This compound has a phenyl group at the 5-position but lacks the chloro group.
Uniqueness
4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the chloro and phenylthio groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various scientific research and industrial applications.
Propiedades
Número CAS |
89661-11-0 |
|---|---|
Fórmula molecular |
C10H8ClNO2S |
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
4-chloro-5-(phenylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-8(14-12-10(9)13)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13) |
Clave InChI |
WJSAPCFCYGUPNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
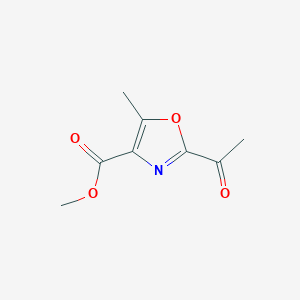

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
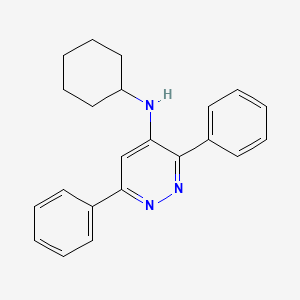


![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
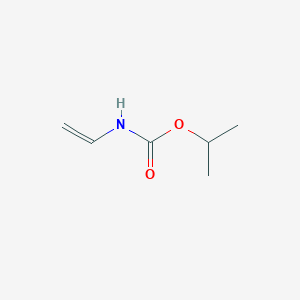
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
